molecular formula C3H5NO2S2 B14645537 Ethanesulfonyl isothiocyanate CAS No. 52405-94-4

Ethanesulfonyl isothiocyanate

Cat. No.: B14645537
CAS No.: 52405-94-4
M. Wt: 151.21 g/mol
InChI Key: BWSQWQCYKBMWRV-UHFFFAOYSA-N
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Description

Ethanesulfonyl isothiocyanate is a synthetic isothiocyanate compound of significant interest in scientific research. As part of the isothiocyanate family, its core reactivity is anticipated to stem from the electrophilic isothiocyanate (-N=C=S) group, which allows it to form conjugates with biological thiols like glutathione and cysteine residues in proteins . This mechanism is central to the biological activity of many well-studied isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, which modulate critical cellular pathways including the KEAP1-NRF2-ARE axis, influencing oxidative stress response and detoxification processes . Researchers may explore the application of this compound as a versatile building block in organic synthesis or as a potential modulator of enzyme activity in biochemical studies. Its structure, featuring an ethanesulfonyl moiety, may impart unique physicochemical properties affecting its solubility and reactivity compared to other alkyl or aryl isothiocyanates. Specific areas of investigation could include its role as a protein modification reagent or its effects in models of cellular function and disease. Further studies are required to fully elucidate its specific mechanisms and research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

52405-94-4

Molecular Formula

C3H5NO2S2

Molecular Weight

151.21 g/mol

IUPAC Name

N-(sulfanylidenemethylidene)ethanesulfonamide

InChI

InChI=1S/C3H5NO2S2/c1-2-8(5,6)4-3-7/h2H2,1H3

InChI Key

BWSQWQCYKBMWRV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with potassium thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Differences

Benzyl Isothiocyanate (BITC)
  • Structure : Aromatic benzyl group (-CH₂-C₆H₅) attached to -N=C=S.
  • Electrophilicity : Moderate due to the benzyl group’s electron-donating resonance effects. BITC activates TRPA1 ion channels, a property linked to its chemopreventive activity .
  • Applications : Found in cruciferous vegetables; studied for anticancer and anti-inflammatory effects .
Phenyl Isothiocyanate (PITC)
  • Structure : Direct phenyl (-C₆H₅) attachment to -N=C=S.
  • Reactivity : Sluggish in reactions, requiring prolonged heating for nucleophilic additions (e.g., hydantoin formation) .
  • Applications : Used in peptide sequencing (Edman degradation) and heterocyclic synthesis .
2-Methoxy-4-Nitrophenyl Isothiocyanate
  • Structure : Nitro and methoxy substituents on the aromatic ring.
  • Properties : Higher molecular weight (210.21 g/mol) and melting point (106–109°C) due to polar substituents .
  • Applications : Specialized reagent in organic synthesis and biochemical labeling .
Ethanesulfonyl Isothiocyanate (ESIT)
  • Structure : Aliphatic ethanesulfonyl group (-SO₂-C₂H₅) bonded to -N=C=S.
  • Electrophilicity : Enhanced due to the electron-withdrawing sulfonyl group, increasing reactivity in nucleophilic additions compared to BITC or PITC .
  • Stability : Likely sensitive to moisture and bases, akin to Ethanesulfonyl Chloride, 2-Chloro- (decomposes in water; requires anhydrous storage) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility Reactivity Notes
Benzyl Isothiocyanate C₈H₇NS 149.21 -20 to -15 Low Moderate electrophilicity; TRPA1 agonist
Phenyl Isothiocyanate C₇H₅NS 135.19 -21 Insoluble Sluggish reaction kinetics
2-Methoxy-4-Nitrophenyl C₈H₆N₂O₃S 210.21 106–109 Low High polarity; stable crystalline form
This compound* C₃H₅NO₂S₂ 151.21 Not reported Likely decomposes High electrophilicity; moisture-sensitive

*Inferred properties based on structural analogs.

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